molecular formula C9H13NO B1612947 (4-Methoxy-2-methylphenyl)methanamine CAS No. 21883-14-7

(4-Methoxy-2-methylphenyl)methanamine

Cat. No. B1612947
CAS RN: 21883-14-7
M. Wt: 151.21 g/mol
InChI Key: RYTPCWXDKCCDBI-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 21883-14-7 . It has a molecular weight of 151.21 .


Molecular Structure Analysis

The linear formula of “this compound” is C9H13NO .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature .

Scientific Research Applications

(4-Methoxy-2-methylphenyl)methanamine has been used in various scientific research applications, including drug discovery and development, as well as in laboratory experiments. In drug discovery, this compound has been used to investigate the structure-activity relationships of compounds, as well as to identify novel compounds with potential therapeutic applications. In laboratory experiments, this compound has been used as a model compound to study the effects of various physical and chemical parameters on the structure and properties of molecules.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using (4-Methoxy-2-methylphenyl)methanamine in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its ease of synthesis. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the use of (4-Methoxy-2-methylphenyl)methanamine. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new and improved synthesis methods. Additionally, further research into the potential therapeutic applications of this compound could lead to the development of new and improved drugs. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective laboratory experiments.

Safety and Hazards

The safety information available indicates that “(4-Methoxy-2-methylphenyl)methanamine” is classified as a danger under the GHS05 pictogram . It has hazard statements H314, indicating that it causes severe skin burns and eye damage .

properties

IUPAC Name

(4-methoxy-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTPCWXDKCCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622346
Record name 1-(4-Methoxy-2-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21883-14-7
Record name 4-Methoxy-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21883-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-2-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-2-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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